molecular formula C8H8Cl2N2OS B13946463 2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide

Katalognummer: B13946463
Molekulargewicht: 251.13 g/mol
InChI-Schlüssel: GLJZLKVEOGDGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is a complex organic compound with a unique structure that includes a cyclopropane ring, dichloro substituents, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the use of cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, which is reacted with thiazole derivatives in the presence of a dehydrating agent to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dichloro substituents may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is unique due to its specific combination of a cyclopropane ring, dichloro substituents, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8Cl2N2OS

Molekulargewicht

251.13 g/mol

IUPAC-Name

2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C8H8Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13)

InChI-Schlüssel

GLJZLKVEOGDGQU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.